Ro 25-6981 hydrochloride
Description
Classification as a Selective GluN2B Subunit-Specific N-Methyl-D-Aspartate Receptor Antagonist
The defining characteristic of Ro 25-6981 is its remarkable selectivity for NMDA receptors that contain the GluN2B subunit. nih.govmedchemexpress.comtocris.com Research has consistently demonstrated that Ro 25-6981 is a potent, selective, and activity-dependent blocker of these specific receptors. medchemexpress.comtocris.comrndsystems.com
Studies using cloned rat NMDA receptor subunits expressed in Xenopus oocytes have quantified this selectivity. The IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response, highlight the compound's preference for the GluN2B subunit. For the subunit combination of NR1C & NR2B, the IC50 value was 0.009 microM, while for the NR1C & NR2A combination, it was 52 microM. nih.gov This indicates a selectivity of over 5000-fold for GluN2B-containing receptors over GluN2A-containing ones. nih.govhellobio.com This high degree of selectivity is a crucial feature that allows researchers to isolate and study the specific functions of GluN2B-containing NMDA receptors. neurosci.cn
The mechanism of action for Ro 25-6981 involves binding to the N-terminal domain (NTD) at the interface of the GluN1 and GluN2B subunits. fsu.edusnmjournals.orgresearchgate.net This binding is allosteric, meaning it influences the receptor's function without directly competing with the binding of the primary agonists, glutamate (B1630785) and glycine. hellobio.com The interaction requires the presence of both GluN1 and GluN2B amino-terminal domains. fsu.edu The piperidine (B6355638) ring of Ro 25-6981, which is protonated at physiological pH, is thought to form a hydrogen bond with the Gln110 residue. researchgate.net
Table 1: In Vitro Selectivity of Ro 25-6981 Hydrochloride
| Receptor Subunit Combination | IC50 Value (µM) | Reference |
|---|---|---|
| NR1C & NR2B | 0.009 | nih.gov |
| NR1C & NR2A | 52 | nih.gov |
Significance as a Pharmacological Probe in Neuroscience Research
The high selectivity of Ro 25-6981 for the GluN2B subunit has established it as an essential pharmacological probe in neuroscience. researchgate.net It allows for the functional dissociation of NMDA receptors containing different GluN2 subunits, which is critical for understanding their distinct physiological and pathological roles. researchgate.net
Ro 25-6981 has been instrumental in a wide array of research areas, including:
Synaptic Plasticity: The compound has been used to investigate the roles of GluN2B-containing receptors in long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. researchgate.netnih.govnih.gov For instance, studies have shown that blocking GluN2B receptors with Ro 25-6981 can prevent the induction of LTD in the hippocampus and perirhinal cortex. jneurosci.orgnih.gov It has also been used to demonstrate that the expression of full LTP in dorsal horn neurons is dependent on NMDA receptors containing the NR2B subunit. nih.gov
Neuroprotection: Ro 25-6981 has been shown to protect cultured cortical neurons from glutamate-induced toxicity and from damage caused by oxygen and glucose deprivation. nih.gov
Pain Perception: Research has indicated that Ro 25-6981 has antinociceptive effects at the spinal level, suggesting a role for GluN2B-containing receptors in pain signaling. nih.gov
Neurological and Psychiatric Disorders: The compound is used to study the involvement of GluN2B receptors in conditions such as Parkinson's disease, depression, and schizophrenia. medchemexpress.comcsic.es For example, it has demonstrated antidepressant-like properties in animal models. csic.es
The ability to selectively block GluN2B-containing NMDA receptors with Ro 25-6981 has provided invaluable insights into the complex functions of the glutamatergic system. Its use as a pharmacological tool continues to advance our understanding of brain function and the development of potential therapeutic strategies for a variety of neurological and psychiatric conditions.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTZWXWTQQOMSH-OTCZLQCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017559 | |
| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919289-58-0 | |
| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro 25-6981 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action of Ro 25 6981 Hydrochloride
Selective Antagonism of GluN2B-Containing N-Methyl-D-Aspartate Receptors
Ro 25-6981 acts as a potent and selective antagonist of NMDA receptors that are specifically composed of the GluN2B subunit. nih.govmedchemexpress.comnih.govrndsystems.comtocris.com This selectivity is a key feature of its pharmacological profile, distinguishing it from non-selective NMDA receptor antagonists. nih.gov The compound binds with high affinity to receptors containing the GluN2B subunit, thereby inhibiting their function. nih.gov This interaction has been demonstrated through various in vitro tests, including the inhibition of ³H-MK-801 binding to rat forebrain membranes. nih.gov
The distribution of Ro 25-6981 binding sites in the brain aligns with the expression of GluN2B transcripts, with high densities found in regions such as the cerebral cortex, hippocampus, and caudate putamen. nih.gov This anatomical specificity underscores the compound's targeted action on neuronal circuits where GluN2B-containing NMDA receptors are prevalent.
Specificity and Selectivity Profile (e.g., over GluN2A)
A defining characteristic of Ro 25-6981 is its remarkable selectivity for GluN2B-containing NMDA receptors over those containing other GluN2 subunits, particularly GluN2A. nih.govrndsystems.comtocris.com Studies using recombinant NMDA receptors expressed in Xenopus oocytes have quantified this selectivity, revealing a significantly higher potency for GluN1C/GluN2B subunit combinations compared to GluN1C/GluN2A combinations. nih.govresearchgate.net
The IC₅₀ values, which represent the concentration of the inhibitor required to block 50% of the receptor's response, starkly illustrate this selectivity. For GluN1C/GluN2B receptors, the IC₅₀ is in the nanomolar range (0.009 µM), while for GluN1C/GluN2A receptors, it is in the micromolar range (52 µM), indicating a selectivity of over 5000-fold. nih.govrndsystems.comtocris.comresearchgate.nethellobio.com This high degree of selectivity minimizes off-target effects on other NMDA receptor subtypes.
| NMDA Receptor Subunit Combination | IC₅₀ Value (µM) | Selectivity Fold |
|---|---|---|
| GluN1C/GluN2B | 0.009 | >5000 |
| GluN1C/GluN2A | 52 |
Activity-Dependent Blocking Mechanism
The inhibitory action of Ro 25-6981 on GluN2B-containing NMDA receptors is activity-dependent, also referred to as use-dependent. nih.govmedchemexpress.comresearchgate.netinvivochem.comsigmaaldrich.com This means that the compound binds with high affinity and exerts its blocking effect primarily when the receptor is activated by its agonists, glutamate (B1630785) and glycine. invivochem.com In the absence of receptor activation, Ro 25-6981 has negligible effects. invivochem.com
This activity-dependent nature is a crucial aspect of its mechanism, as it suggests that Ro 25-6981 preferentially targets overactive NMDA receptors, which are often implicated in pathological conditions. This property is shared with its structural analogue, ifenprodil. nih.govresearchgate.netsigmaaldrich.com
Allosteric Modulation and Binding Site Characterization
Ro 25-6981 functions as a negative allosteric modulator of the NMDA receptor. hellobio.com It does not bind to the agonist binding sites for glutamate or glycine, nor does it directly occlude the ion channel pore in the same manner as channel blockers like MK-801. invivochem.com Instead, it binds to a distinct regulatory site on the receptor complex, specifically at the interface between the GluN1 and GluN2B subunits. nih.gov
This binding site is located within the amino-terminal domain (ATD) of the receptor. jneurosci.org The interaction of Ro 25-6981 with this site induces a conformational change in the receptor, which in turn reduces the probability of the ion channel opening, thereby inhibiting receptor function.
Detailed structural and mutagenesis studies have identified specific amino acid residues within the GluN2B subunit that are critical for the binding of Ro 25-6981. These residues form a binding pocket that accommodates the compound. While the precise and complete list of all interacting residues is a subject of ongoing research, studies have highlighted the importance of specific residues in the ATD of the GluN2B subunit. jneurosci.org For instance, mutation of certain residues within this domain has been shown to significantly alter the binding affinity and inhibitory potency of Ro 25-6981 and related compounds like ifenprodil. nih.gov
Impact on Neuronal Ion Homeostasis, Specifically Calcium Ion Influx Modulation
NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, most notably calcium ions (Ca²⁺), into the neuron. scbt.com This influx of calcium is a critical event in synaptic transmission and plasticity. By selectively antagonizing GluN2B-containing NMDA receptors, Ro 25-6981 directly modulates this process.
Studies have shown that Ro 25-6981 can block the delayed and sustained increase in intracellular calcium concentration that is mediated by the activation of GluN2B-containing NMDA receptors. nih.gov Interestingly, it has a much smaller effect on the initial, rapid phase of calcium influx, which is thought to be largely mediated by GluN2A-containing receptors and voltage-gated calcium channels. nih.gov This differential effect on the temporal dynamics of calcium influx highlights the specific role of GluN2B subunits in mediating prolonged calcium signals. However, in some experimental models, Ro 25-6981 failed to attenuate homocysteine-induced increases in intracellular calcium. nih.gov
Downstream Intracellular Signaling Pathway Modulation
The modulation of calcium influx by Ro 25-6981 has significant consequences for downstream intracellular signaling cascades that are calcium-dependent. The activation of NMDA receptors is known to trigger a variety of signaling pathways that are crucial for both physiological processes like learning and memory, and pathological processes like excitotoxicity.
Extracellular Regulated Kinase (ERK) Pathway Activation
The antidepressant-like activity of Ro 25-6981 is dependent on the activation of the Extracellular Regulated Kinase (ERK) pathway. nih.gov This signaling cascade is a crucial mediator of neuroplasticity and cell survival. Research has demonstrated that Ro 25-6981 produces a persistent activation of ERK, a stark contrast to the transient activation observed with short-acting NMDA receptor antagonists. invivochem.com The sustained activation of ERK is considered essential for both the immediate and long-lasting antidepressant-like effects of Ro 25-6981. invivochem.com
Inhibition of the MAPK/ERK pathway has been shown to completely abolish the antidepressant-like activity of Ro 25-6981 in preclinical models. invivochem.com This highlights the pivotal role of ERK activation in the therapeutic-relevant actions of this compound. The activation of ERK is not an isolated event but is intricately linked to the regulation of downstream targets involved in protein synthesis and synaptic remodeling.
The activation of the ERK pathway by Ro 25-6981 is also connected to the regulation of the tyrosine phosphatase STEP. Selective inhibition of GluN2B-containing NMDA receptors by Ro 25-6981 prevents the dephosphorylation and subsequent inactivation of ERK. nih.gov This suggests that Ro 25-6981 promotes a state of sustained ERK phosphorylation, thereby enhancing its downstream signaling.
| Key Finding | Significance | Reference |
| Ro 25-6981 induces persistent ERK activation. | Essential for both short and long-lasting antidepressant-like effects. | invivochem.com |
| Inhibition of the ERK pathway blocks the effects of Ro 25-6981. | Confirms the critical role of ERK in the compound's mechanism of action. | invivochem.com |
| Ro 25-6981 prevents ERK dephosphorylation by inhibiting STEP activation. | Elucidates a specific mechanism for sustained ERK signaling. | nih.gov |
p70S6K Signaling Pathway Involvement
The antidepressant-like effects of Ro 25-6981 are also associated with the activation of the p70S6 kinase (p70S6K) signaling pathway. nih.gov p70S6K is a key downstream effector of the mammalian target of rapamycin (mTOR) pathway, which plays a central role in the regulation of protein synthesis, cell growth, and proliferation.
Studies have shown that Ro 25-6981 administration leads to increased phosphorylation of p70S6K in the prefrontal cortex. nih.gov This activation is linked to the synthesis of synaptic proteins that are crucial for neuroplasticity, a process often impaired in depressive disorders. nih.gov The involvement of the p70S6K pathway underscores the role of Ro 25-6981 in promoting synaptic health and function.
The activation of p70S6K by Ro 25-6981 is part of a broader signaling cascade that contributes to its therapeutic potential. This pathway's engagement highlights the compound's ability to influence fundamental cellular processes related to synaptic protein synthesis and neuronal connectivity.
| Pathway Component | Effect of Ro 25-6981 | Implication | Reference |
| p70S6 Kinase (p70S6K) | Increased phosphorylation | Promotion of synaptic protein synthesis and neuroplasticity | nih.gov |
| mTOR Pathway | Activation (inferred) | Regulation of cell growth, proliferation, and protein synthesis | nih.gov |
Regulation of Tyrosine Phosphatase STEP Activity
Ro 25-6981 exerts a regulatory influence on the activity of the striatal-enriched protein tyrosine phosphatase (STEP). STEP is a neuron-specific phosphatase that negatively regulates the activity of several key signaling proteins, including ERK.
Research has demonstrated that the activation of GluN2B-containing NMDA receptors leads to the dephosphorylation and subsequent activation of STEP. nih.gov This activated STEP then dephosphorylates and inactivates ERK. nih.gov By selectively blocking GluN2B-containing NMDA receptors, Ro 25-6981 prevents this glutamate-mediated dephosphorylation and activation of STEP. nih.gov
This inhibitory effect on STEP activation is a critical mechanism through which Ro 25-6981 promotes the sustained phosphorylation and activity of ERK. nih.gov This finding provides a direct link between GluN2B receptor antagonism and the modulation of intracellular signaling cascades that are vital for neuronal function and plasticity.
| Molecule | Effect of GluN2B Activation | Effect of Ro 25-6981 | Downstream Consequence | Reference |
| STEP | Dephosphorylation and activation | Blockade of dephosphorylation and activation | Sustained ERK phosphorylation | nih.gov |
| ERK | Dephosphorylation and inactivation (by activated STEP) | Prevention of dephosphorylation and inactivation | Enhanced ERK signaling | nih.gov |
Interaction with Other Neurotransmitter Systems and Receptors
Cross-talk with Metabotropic Glutamate Receptor 5 (mGluR5)
There is evidence of a mechanistic coupling between GluN2B-containing NMDA receptors and metabotropic glutamate receptor 5 (mGluR5). nih.gov This interaction is particularly relevant in the context of neurodegenerative conditions. For instance, in the presence of synaptotoxic β-amyloid oligomers, which are implicated in Alzheimer's disease, both Ro 25-6981 and an allosteric antagonist of mGluR5 have been shown to restore long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov
This finding suggests that both receptor systems are involved in mediating the detrimental effects of β-amyloid on synaptic plasticity. The ability of antagonists for either receptor to rescue LTP points towards a functional interplay or convergence of their downstream signaling pathways. This cross-talk highlights a potential therapeutic avenue for conditions characterized by synaptic dysfunction.
Modulation of Dopaminergic Receptor Agonist Actions
Ro 25-6981 has been shown to modulate the actions of dopaminergic receptor agonists, an interaction with significant implications for the treatment of Parkinson's disease. In animal models of this neurodegenerative disorder, Ro 25-6981 potentiates the therapeutic effects of levodopa (B1675098), a dopamine (B1211576) precursor, as well as D1 and D2 receptor agonists. invivochem.comnih.gov
This potentiation of dopaminergic signaling is a key feature of Ro 25-6981's antiparkinsonian activity. invivochem.com Unlike some other NMDA receptor antagonists, Ro 25-6981 demonstrates a synergistic interaction with both D1 and D2 receptor agonists. invivochem.com This suggests that the blockade of GluN2B-containing NMDA receptors can enhance the efficacy of dopaminergic treatments, potentially allowing for lower doses and reduced side effects.
| Dopaminergic Agonist | Effect of Co-administration with Ro 25-6981 | Therapeutic Implication | Reference |
| Levodopa | Potentiation of antiparkinsonian action | Enhanced efficacy in Parkinson's disease treatment | invivochem.comnih.gov |
| D1 Receptor Agonists (e.g., A68930) | Potentiation of rotational behavior in animal models | Synergistic interaction with D1 pathway | invivochem.comnih.gov |
| D2 Receptor Agonists (e.g., quinpirole) | Potentiation of rotational behavior in animal models | Synergistic interaction with D2 pathway | invivochem.comnih.gov |
Neurophysiological Effects and Synaptic Plasticity Modulation by Ro 25 6981 Hydrochloride
Modulation of Glutamatergic Neurotransmission
Ro 25-6981 hydrochloride modulates glutamatergic neurotransmission primarily by acting as a selective, activity-dependent blocker of NMDA receptors containing the GluN2B subunit. nih.gov This compound has demonstrated a high affinity for the GluN2B subunit, with studies showing a greater than 5000-fold selectivity for GluN2B over GluN2A subunits in recombinant NMDA receptors expressed in Xenopus oocytes. nih.gov Its mechanism of action is non-competitive and activity-dependent, meaning it is more effective when the NMDA receptor is activated by glutamate (B1630785) and a co-agonist. nih.gov
In the context of glutamatergic signaling, Ro 25-6981 has been shown to influence both presynaptic and postsynaptic mechanisms. Presynaptically, it can affect the tonic facilitation of glutamate release. Studies in the entorhinal cortex have revealed that glutamate release is tonically facilitated by presynaptic NMDA autoreceptors, which are predominantly of the NR1–NR2B subtype in juvenile rats. jneurosci.org The application of Ro 25-6981 reduces the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), indicating a decrease in presynaptic glutamate release. jneurosci.org
Postsynaptically, Ro 25-6981 directly antagonizes NMDA receptors containing the GluN2B subunit, thereby reducing the influx of calcium ions that is critical for the induction of various forms of synaptic plasticity and for excitotoxicity. nih.gov Research has shown that Ro 25-6981 can partially inhibit NMDA receptor-mediated EPSCs in neurons of the anterior cingulate cortex (ACC). jneurosci.org Furthermore, this compound has been utilized to demonstrate the requirement of both GluN2A- and GluN2B-containing NMDA receptors for the BDNF-induced enhancement of glutamatergic signaling. nih.gov
The selectivity of Ro 25-6981 for GluN2B-containing receptors makes it a crucial pharmacological tool for investigating the specific contributions of this receptor subtype to glutamatergic neurotransmission in various brain regions and under different physiological and pathological conditions.
Effects on Excitatory Postsynaptic Currents (EPSCs)
This compound exerts a significant influence on excitatory postsynaptic currents (EPSCs), particularly those mediated by NMDA receptors. As a selective antagonist of GluN2B-containing NMDA receptors, its primary effect is to reduce the amplitude of NMDA receptor-mediated EPSCs. jneurosci.org This inhibitory action is concentration-dependent. nih.gov
Studies have demonstrated that bath application of Ro 25-6981 can significantly diminish the amplitude of NMDA EPSCs in various neuronal populations. For instance, in the anterior cingulate cortex, Ro 25-6981 has been shown to partially inhibit NMDA receptor-mediated EPSCs. jneurosci.org Similarly, in layer V pyramidal neurons of the entorhinal cortex, Ro 25-6981 elicits a concentration-dependent reduction in postsynaptic NMDA receptor responses. nih.gov
The effect of Ro 25-6981 is specific to the NMDA receptor component of the EPSC. It does not affect the faster component mediated by AMPA receptors. jneurosci.org This specificity allows researchers to isolate and study the contribution of GluN2B-containing NMDA receptors to synaptic transmission. The activity-dependent nature of Ro 25-6981's blockade means that its inhibitory effect is more pronounced during periods of high synaptic activity. nih.gov
Regulation of Spontaneous Excitatory Postsynaptic Current Frequency
This compound has been shown to modulate the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), providing insights into the role of presynaptic GluN2B-containing NMDA receptors in regulating glutamate release. Research indicates that glutamate release at certain synapses is tonically facilitated by these presynaptic autoreceptors. jneurosci.org
The application of Ro 25-6981 leads to a notable decrease in the frequency of sEPSCs without significantly altering their amplitude. jneurosci.org This effect is observed in various brain regions, including the entorhinal cortex. jneurosci.org For instance, in juvenile rats, Ro 25-6981 significantly reduces sEPSC frequency, an effect that is less pronounced in adult animals, suggesting a developmental decline in this presynaptic autoreceptor function. jneurosci.org
Specifically, studies have quantified this effect, showing that Ro 25-6981 can cause a substantial increase in the inter-event interval (IEI) of sEPSCs. In one study, Ro 25-6981 increased the mean IEI from approximately 277 ms (B15284909) to 764 ms in the same neurons. nih.gov This reduction in sEPSC frequency is attributed to the blockade of tonically active presynaptic NMDA receptors that would otherwise facilitate glutamate release. nih.govjneurosci.org
It is important to note that while Ro 25-6981 affects the frequency of sEPSCs, it generally does not have a significant impact on their amplitude, rise time, or decay time. nih.gov This suggests a primary presynaptic site of action in modulating the probability of glutamate release, rather than a postsynaptic effect on receptor sensitivity or number in this context.
Table 1: Effect of Ro 25-6981 on Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency
| Brain Region | Age Group | Effect of Ro 25-6981 on sEPSC Frequency | Key Finding |
|---|---|---|---|
| Entorhinal Cortex | Juvenile Rats | Significant Decrease | Demonstrates tonic facilitation of glutamate release by presynaptic GluN2B-containing NMDA receptors. jneurosci.org |
| Entorhinal Cortex | Adult Rats | Less Pronounced Decrease | Suggests a developmental decrease in presynaptic NMDA autoreceptor function. jneurosci.org |
| Entorhinal Cortex (Chronic Epileptic Rats) | Adult Rats | Robust Decrease | Indicates an enhanced presynaptic NMDA autoreceptor function in a chronic epileptic condition. jneurosci.org |
| Layer V of Entorhinal Cortex | Not Specified | Substantial Increase in Inter-Event Interval (IEI) | Confirms the reduction in spontaneous glutamate release frequency. nih.gov |
Impact on Neuronal Excitability
This compound influences neuronal excitability primarily through its targeted blockade of NR2B-containing NMDA receptors, which play a crucial role in excitatory neurotransmission. jci.org The impact of this compound on excitability can vary depending on the specific neuronal circuit and experimental conditions.
In studies of hippocampal synaptic plasticity, Ro 25-6981 did not alter basal synaptic excitability. mdpi.com Input/output curves, which measure the relationship between stimulation voltage and the field excitatory postsynaptic potential (fEPSP) slope, showed no difference before and after treatment with Ro 25-6981. mdpi.com This indicates that under these specific conditions, the selective blockade of NR2B subunits does not affect the fundamental responsiveness of the neuronal population to stimulation. mdpi.com
However, in other contexts, the modulation of NR2B receptors by Ro 25-6981 has clear effects on neuronal activity. For example, research on the transmembrane protein 25 (TMEM25) showed that its effects on neuronal excitability are likely mediated by the NR2B subunit of the NMDA receptor. jci.org The application of Ro 25-6981 (0.5 μM) was used to confirm that TMEM25 alters NMDA receptor-mediated currents specifically via the NR2B subunit, thereby influencing excitatory postsynaptic transmission. jci.org
The heightened neuronal excitability characteristic of the immature brain is partly due to an abundance of NMDA receptors. abcam.commdpi.com Ro 25-6981 has been shown to exhibit age- and activation-dependent anticonvulsant actions in early postnatal development, highlighting the role of NR2B receptors in the hyperexcitability of the developing brain. medchemexpress.com
| Brain Region/Model | Ro 25-6981 Concentration | Effect on Excitability or Related Measure | Reference |
|---|---|---|---|
| Rat Hippocampus (CA1) | 6 and 10 mg/kg (in vivo) | No change in basal synaptic excitability (I/O curves). | mdpi.com |
| Cultured Neurons (TMEM25 study) | 0.5 µM | Used to confirm that altered NMDAR-mediated currents via NR2B affect excitatory postsynaptic transmission. | jci.org |
| Mouse Anterior Cingulate Cortex (Inflammation model) | 0.3 µM | Greater inhibition of NMDA EPSCs in inflamed mice (reduced to 62% of control) vs. controls (reduced to 80% of control). | jneurosci.org |
| Mouse Anterior Cingulate Cortex (Inflammation model) | N/A | No significant change in the number of spikes induced by current injection. | jneurosci.org |
| Immature Rat Brain | 1 and 3 mg/kg (in vivo) | Exhibited age- and activation-dependent anticonvulsant action. | medchemexpress.com |
Preclinical Research Applications of Ro 25 6981 Hydrochloride in Neurological Models
Research in Neurodegenerative Disease Models
The primary focus of preclinical research on Ro 25-6981 hydrochloride has been in the context of neurodegenerative disorders where NMDA receptor dysfunction is implicated, such as Parkinson's disease and Alzheimer's disease.
In animal models of Parkinson's disease (PD), Ro 25-6981 has demonstrated significant anti-parkinsonian effects. Studies in 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for PD, showed that Ro 25-6981 induced contraversive rotations, which is indicative of a therapeutic effect in this model. nih.govbiointerfaceresearch.com This effect was observed without a general stimulation of locomotion in non-lesioned rats. nih.gov Furthermore, in 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (MPTP)-treated common marmosets, a primate model that more closely mimics human PD, Ro 25-6981 was found to reverse parkinsonian symptoms. nih.gov
A key area of investigation has been the interaction of Ro 25-6981 with levodopa (B1675098) (L-DOPA), the gold-standard treatment for Parkinson's disease. Research has consistently shown that Ro 25-6981 potentiates the therapeutic action of levodopa. nih.govjneurosci.org This synergistic effect has been observed in both 6-OHDA-lesioned rats and MPTP-treated marmosets. nih.gov The compound was also found to potentiate the action of other dopamine (B1211576) receptor agonists like apomorphine (B128758) and quinpirole (B1680403) in the rat model. nih.gov This suggests that by selectively blocking NR2B-containing NMDA receptors, Ro 25-6981 can enhance the efficacy of dopaminergic therapies.
Interactive Data Table: Effects of Ro 25-6981 in Parkinson's Disease Models
| Model Organism | Parkinson's Model | Key Finding | Reference |
| Rat | 6-OHDA Lesion | Induced contraversive rotations, indicating anti-parkinsonian effect. | nih.gov |
| Common Marmoset | MPTP Treatment | Reversed parkinsonian symptoms. | nih.gov |
| Rat & Marmoset | 6-OHDA & MPTP | Potentiated the therapeutic action of levodopa. | nih.gov |
| Rat | 6-OHDA Lesion (Chronic Levodopa) | Attenuated the maximal response of levodopa-induced dyskinesia. | nih.gov |
| Rat | Dyskinetic Model | Mildly attenuated the expression of abnormal involuntary movements. | nih.gov |
In the context of Alzheimer's disease (AD), research has focused on the neurotoxic effects of soluble amyloid-beta (Aβ) oligomers, which are known to disrupt synaptic function. A key pathological effect of Aβ is the impairment of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Studies have implicated NR2B-containing NMDA receptors in mediating these synaptotoxic effects.
Preclinical research has demonstrated that Ro 25-6981 can protect against Aβ-induced synaptic deficits. In murine hippocampal slices, soluble Aβ oligomers abolish the induction of LTP. However, treatment with Ro 25-6981 was found to prevent this Aβ-mediated inhibition of LTP. nih.govu-szeged.hu This protective effect was observed at concentrations that did not affect normal LTP on their own. nih.gov In vivo studies in rats confirmed these findings, showing that systemic administration of Ro 25-6981 successfully prevented the disruption of LTP caused by the injection of Aβ oligomers. nih.gov This suggests that the selective blockade of NR2B-containing NMDA receptors can counteract a key pathological mechanism initiated by amyloid-beta. nih.gov
Interactive Data Table: Effects of Ro 25-6981 in Alzheimer's Disease Models
| Model System | Alzheimer's-Related Pathology | Key Finding | Reference |
| Murine Hippocampal Slices | Amyloid-beta (Aβ) oligomer-induced toxicity | Restored Long-Term Potentiation (LTP) in the presence of Aβ. | nih.gov |
| In vivo (Rat) | Aβ-mediated inhibition of LTP | Systemic pretreatment prevented the Aβ-induced disruption of LTP. | nih.gov |
| Rodent Hippocampal Slices | Aβ-mediated inhibition of LTP | Prevented the inhibition of LTP by amyloid-beta. | u-szeged.hu |
Studies in Neuropsychiatric and Neurological Disorder Models
Epilepsy and Seizure Research Models
The role of the GluN2B subunit in the pathophysiology of epilepsy, particularly in the developing brain where it is predominantly expressed, has made Ro 25-6981 a compound of significant interest in seizure research. nih.gov
Studies in infantile and juvenile rat models have demonstrated age-dependent anticonvulsant effects of Ro 25-6981. nih.govnih.gov In a pentylenetetrazol (PTZ)-induced seizure model, Ro 25-6981 was effective in 12-day-old (P12) infantile rats, where it significantly suppressed the tonic phase of generalized tonic-clonic seizures. nih.govnih.gov However, this anticonvulsant effect was not observed in 25-day-old (P25) juvenile rats, highlighting the developmental differences in the therapeutic action of GluN2B antagonists. nih.govnih.gov This age-specific efficacy aligns with the maturational expression of the GluN2B subunit of the NMDA receptor. nih.gov Early-life exposure to Ro 25-6981 did not appear to affect sensorimotor development, cognitive functions, or emotionality in the long term, nor did it alter seizure susceptibility later in life. nih.govnih.gov
| Anticonvulsant Activity of Ro 25-6981 in PTZ-Induced Seizures | |
| Animal Model | Infantile (P12) and Juvenile (P25) Rats |
| Seizure Model | Pentylenetetrazol (PTZ) |
| Key Finding in P12 Rats | Effective in suppressing the tonic phase of generalized tonic-clonic seizures. nih.govnih.gov |
| Key Finding in P25 Rats | Failed to show significant anticonvulsant effects. nih.govnih.gov |
| Developmental Impact | Early-life exposure did not adversely affect later development or seizure susceptibility. nih.gov |
Investigations into the effects of Ro 25-6981 on cortical activity in developing rats revealed its ability to modulate both physiological and epileptic brain activity. nih.gov In studies using epidurally implanted electrodes in P12, P18, and P25 rats, Ro 25-6981 was shown to influence cortical interhemispheric evoked potentials and cortical afterdischarges (ADs). nih.gov Specifically, the higher dose of the compound decreased the amplitude of single responses evoked by higher stimulation intensities in P12 and P18 animals. nih.gov Furthermore, it significantly shortened the duration of ADs in P12 rats, particularly after high-intensity stimulation, an effect that could be observed even 110 minutes after a single administration. nih.gov This suggests an age- and activation-dependent anticonvulsant action at early stages of postnatal development. nih.gov
| Effects of Ro 25-6981 on Cortical Activity in Developing Rats | |
| Animal Model | Postnatal Day 12 (P12), 18 (P18), and 25 (P25) Rats |
| Electrophysiological Measures | Cortical Evoked Potentials and Epileptic Afterdischarges (ADs) |
| Effect on Evoked Potentials | Decreased amplitude of single responses at higher stimulation intensities in P12 and P18 rats. nih.gov |
| Effect on Afterdischarges | Shortened the duration of ADs in P12 rats, indicating anticonvulsant action. nih.gov |
| Conclusion | Demonstrates age- and activation-dependent modulation of cortical excitability and epileptic activity in the immature brain. nih.gov |
In a chronic epilepsy model induced by lithium-pilocarpine in rats, research has shown an enhanced function of presynaptic NMDA autoreceptors that contain the NR2B subunit. nih.govbath.ac.uk These autoreceptors tonically facilitate the release of glutamate (B1630785). nih.govbath.ac.uk Studies on brain slices from chronically epileptic rats demonstrated that Ro 25-6981 robustly reduced the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). nih.govbath.ac.ukjneurosci.org This effect was significantly more pronounced than in age-matched control animals, suggesting a reversal of the enhanced presynaptic NMDA autoreceptor function seen in the epileptic condition. nih.govbath.ac.uk This finding points to a potential mechanism by which Ro 25-6981 could contribute to seizure susceptibility and epileptogenesis in temporal lobe structures. nih.gov
Depression Models (e.g., Zinc-Deficient Rats)
Preclinical models of depression, such as those induced by dietary zinc deficiency, have been utilized to explore the antidepressant-like properties of Ro 25-6981.
In zinc-deficient rats, which exhibit depressive-like behaviors, a single administration of Ro 25-6981 has been shown to normalize these behaviors. nih.govnih.gov This was demonstrated in the forced swim test (FST) and the sucrose (B13894) intake test (SIT). nih.govnih.gov The antidepressant-like effects of Ro 25-6981 in this model are associated with specific molecular changes in the prefrontal cortex (PFC). nih.govmdpi.com Research indicates that the compound's activity is linked to the increased phosphorylation of p70S6K and extracellular signal-regulated kinase (ERK). nih.govnih.govmdpi.com These signaling pathways are crucial for neuroplasticity and the synthesis of synaptic proteins. mdpi.com
| Antidepressant-Like Effects of Ro 25-6981 in Zinc-Deficient Rats | |
| Animal Model | Zinc-Deficient (ZnD) Rats |
| Behavioral Tests | Forced Swim Test (FST), Sucrose Intake Test (SIT) |
| Behavioral Outcome | Normalized depressive-like behaviors. nih.govnih.gov |
| Molecular Mechanisms (PFC) | Increased phosphorylation of p70S6K and ERK. nih.govnih.govmdpi.com |
Pain and Hyperalgesia Models
Ro 25-6981 has been investigated in various animal models of pain and hyperalgesia, demonstrating its potential as an analgesic agent. In a rat model of neuropathic pain induced by chronic constriction injury (CCI), intrathecal administration of Ro 25-6981 attenuated thermal hyperalgesia. nih.gov This effect was associated with the inhibition of the CCI-induced upregulation of postsynaptic density protein 95 (PSD-95) in the spinal dorsal horn. nih.gov
In a model of visceral hyperalgesia, Ro 25-6981 was shown to attenuate pain responses in female rats with elevated estrogen levels following colonic inflammation. nih.gov This suggests a role for GluN2B-containing NMDA receptors in the modulation of visceral pain. Furthermore, in a model of oxaliplatin-induced mechanical allodynia, both intrathecal and oral administration of Ro 25-6981 significantly attenuated the pain behavior. d-nb.info The compound also demonstrated analgesic effects in a model of incision pain, where it effectively attenuated postoperative hyperalgesia. medchemexpress.com
| Analgesic Effects of Ro 25-6981 in Pain and Hyperalgesia Models | |
| Pain Model | Neuropathic Pain (CCI) |
| Effect | Attenuated thermal hyperalgesia. nih.gov |
| Pain Model | Visceral Hyperalgesia |
| Effect | Attenuated visceral pain responses in the presence of estrogen. nih.gov |
| Pain Model | Oxaliplatin-Induced Mechanical Allodynia |
| Effect | Attenuated pain behavior. d-nb.info |
| Pain Model | Postoperative Incision Pain |
| Effect | Attenuated postoperative hyperalgesia. medchemexpress.com |
Substance Use Disorder Research (e.g., Cocaine-Seeking Behavior, Methamphetamine Self-Administration)
In the field of substance use disorder research, Ro 25-6981 has been investigated for its potential to modulate drug-seeking behaviors. In a model of cocaine addiction, pharmacological blockade of GluN2B-containing NMDA receptors in the dorsal hippocampus with Ro 25-6981 was found to reduce active lever responding for cocaine in a context previously paired with the drug. pnas.org This suggests that GluN2B-containing NMDA receptors in this brain region play a role in the expression of cocaine-seeking behavior during prolonged abstinence. pnas.org
Regarding methamphetamine, studies have explored the role of GluN2B receptors in the context of extinction and reinstatement of drug-seeking behavior. biorxiv.org In rats that had undergone methamphetamine self-administration, post-session injections of Ro 25-6981 during extinction training were examined. biorxiv.orgresearchgate.net While the study did not find that this intervention altered the extinction of methamphetamine-seeking, it highlighted that female rats showed greater reinstatement of drug-seeking behavior compared to males, a finding consistent with other literature. biorxiv.org
Memory and Learning Studies (e.g., Trace, Delay, and Contextual Fear Conditioning, Memory Consolidation, Spatial Learning)
Ro 25-6981 has been utilized as a tool to dissect the role of NR2B-containing NMDA receptors in various forms of learning and memory.
Fear Conditioning: In studies of fear conditioning in mice, systemic administration of Ro 25-6981 has been shown to impair the expression of conditioned fear. nih.gov Specifically, it had a significant effect on freezing behavior in response to a conditioned tone. nih.gov The effects of Ro 25-6981 on fear memory appear to be age-dependent, with the memory-impairing effects attenuating with age. nih.gov
Spatial Learning: Research in the Morris water maze, a test of spatial learning, has explored the effects of Ro 25-6981 on memory retrieval and reversal learning. researchgate.net
Long-Term Potentiation (LTP) and Long-Term Depression (LTD): At the synaptic level, Ro 25-6981 has been instrumental in demonstrating the specific roles of NMDA receptor subunits. For instance, blockade of GluN2B receptors with Ro 25-6981 has been shown to inhibit LTD in the hippocampus. nih.gov This suggests that signaling through GluN2B-containing receptors is necessary for the induction of LTD. nih.gov
Table 2: Role of GluN2B Receptors in Learning and Memory as Investigated with Ro 25-6981
| Learning/Memory Process | Effect of Ro 25-6981 | Implication |
| Fear Conditioning | Impaired expression of conditioned fear. nih.gov | GluN2B receptors are involved in the recall of fear memories. nih.gov |
| Long-Term Depression (LTD) | Inhibition of LTD induction. nih.govresearchgate.net | Signaling through GluN2B-containing receptors is crucial for this form of synaptic plasticity. nih.gov |
Neurogenesis in Hypoxic-Ischemic Injury Models
In the context of neonatal hypoxic-ischemic brain injury, NMDA receptors, particularly those containing the NR2B subunit, play a role in the neurogenic response. nih.gov Following such an injury in neonatal rats, there is a notable pattern of high NR2B expression in the subventricular zone, a key neurogenic region. nih.gov
Studies have shown that treatment with Ro 25-6981 can significantly impact the expression of markers for neural stem and progenitor cells, such as Nestin and doublecortin (DCX). nih.gov Specifically, Ro 25-6981 was found to reduce the expression of Nestin and the number of DCX-positive cells in the subventricular zone following hypoxic-ischemic injury. nih.gov This indicates that NR2B-containing receptors are involved in the regulation of neurogenesis in response to this type of brain injury. nih.gov
Methodological Approaches in Ro 25 6981 Hydrochloride Research
In Vitro Experimental Paradigms
Electrophysiological Recordings (e.g., Whole-Cell Voltage Clamp, Evoked and Spontaneous Excitatory Postsynaptic Currents)
Whole-cell voltage-clamp recording is a cornerstone technique used to characterize the functional effects of Ro 25-6981 on NMDA receptor-mediated currents. In studies of layer V pyramidal neurons in rat entorhinal cortex slices, this method has been employed to record both evoked and spontaneous excitatory postsynaptic currents (EPSCs). nih.govnih.govjneurosci.org These experiments have demonstrated that Ro 25-6981 can abolish frequency-dependent facilitation of evoked glutamate (B1630785) release, a form of short-term plasticity, indicating a primary role for NR2B-containing receptors in this process. nih.gov
In studies on spontaneous EPSCs (sEPSCs), Ro 25-6981 has been shown to decrease their frequency without altering their amplitude. nih.govjneurosci.org For instance, in juvenile rat entorhinal cortex neurons, 1 µM Ro 25-6981 increased the mean inter-event interval (IEI) of sEPSCs from 334.6 ms (B15284909) to 600.0 ms, signifying a reduction in spontaneous glutamate release. nih.govjneurosci.org This effect is attributed to the blockade of tonically active presynaptic NMDA autoreceptors, which are predominantly of the NR1-NR2B subtype in these neurons. nih.gov
Further electrophysiological studies in the anterior cingulate cortex (ACC) of mice have shown that bath application of Ro 25-6981 (0.3 µM) significantly reduces the amplitude of NMDA receptor-mediated EPSCs to 80.2% of the control. jneurosci.org This inhibition highlights the contribution of NR2B-containing receptors to postsynaptic currents in this brain region. jneurosci.org The use of Ro 25-6981 in combination with other subunit-selective antagonists in these recordings allows for the dissection of the relative contributions of different NR2 subunits to synaptic currents. nih.govplos.org For example, in cultured cortical neurons, Ro 25-6981 alone blocked ~70% of NMDA-evoked currents, while a combination with an NR2A antagonist blocked ~85%, suggesting a mixed population of receptors. plos.org
| Parameter | Control | Ro 25-6981 (1 µM) | Reference |
|---|---|---|---|
| Mean Inter-Event Interval (IEI) | 334.6 ± 49.2 ms | 600.0 ± 136.6 ms | nih.govjneurosci.org |
| Mean Median IEI | 183.8 ± 38.2 ms | 360.6 ± 75.9 ms | nih.gov |
| Mean Median Amplitude | 10.7 ± 0.8 pA | 10.4 ± 0.6 pA | jneurosci.org |
Receptor Binding Assays (e.g., [3H]Ro 25-6981 and [3H]MK-801 Binding)
Receptor binding assays are fundamental in vitro tools for determining the affinity and selectivity of a compound for its target. The tritiated form of Ro 25-6981, [3H]Ro 25-6981, has been instrumental in characterizing its own binding properties. Studies using rat brain membranes have shown that [3H]Ro 25-6981 binds to a single site with high affinity, exhibiting a dissociation constant (KD) of 3 nM and a maximum binding capacity (Bmax) of 1.6 pmol/mg of protein. nih.gov This high-affinity binding makes it a preferred radioligand for studying the expression and regulation of NR2B-containing receptors. nih.gov Autoradiographic studies with [3H]Ro 25-6981 have revealed a high density of binding sites in the cerebral cortex, hippocampus, and caudate putamen, which correlates well with the distribution of NR2B subunit transcripts. nih.gov
Competition binding assays, particularly those using the non-competitive NMDA receptor antagonist [3H]MK-801, have been crucial in defining the selectivity of Ro 25-6981. In these experiments, Ro 25-6981 inhibits [3H]MK-801 binding to rat forebrain membranes in a biphasic manner. nih.govsigmaaldrich.com This suggests two distinct binding sites with vastly different affinities: a high-affinity site with an IC50 value of 0.003 µM, representing approximately 60% of the sites, and a low-affinity site with an IC50 of 149 µM. nih.govsigmaaldrich.com The high-affinity site corresponds to NR2B-containing NMDA receptors, demonstrating the compound's potent interaction with this subtype. nih.govuni.lu In vivo [3H]MK-801 binding studies have further shown that NR2B-selective antagonists like Ro 25-6981 can inhibit NMDA receptor activity in the rodent forebrain by a maximum of about 60-70%. uni.lunih.gov
| Assay | Preparation | Parameter | Value | Reference |
|---|---|---|---|---|
| [3H]Ro 25-6981 Saturation Binding | Rat Brain Membranes | KD | 3 nM | nih.gov |
| [3H]Ro 25-6981 Saturation Binding | Rat Brain Membranes | Bmax | 1.6 pmol/mg protein | nih.gov |
| [3H]MK-801 Competition Binding | Rat Forebrain Membranes | IC50 (High-Affinity Site) | 0.003 µM | nih.govsigmaaldrich.com |
| [3H]MK-801 Competition Binding | Rat Forebrain Membranes | IC50 (Low-Affinity Site) | 149 µM | nih.govsigmaaldrich.com |
Cell Culture Studies (e.g., Cultured Cortical Neurons)
Primary cell cultures, particularly of cortical neurons, provide a controlled environment to study the cellular effects of Ro 25-6981. Research has shown that Ro 25-6981 offers neuroprotection in these cultures. It protects against glutamate-induced toxicity with an IC50 value of 0.4 µM. nih.govresearchgate.net Furthermore, it is highly effective in protecting cultured cortical neurons from the damage induced by combined oxygen and glucose deprivation, a model for ischemia, with a more potent IC50 value of 0.04 µM. nih.govresearchgate.net These studies demonstrate the compound's ability to mitigate excitotoxic and ischemic neuronal injury by specifically blocking NR2B-containing NMDA receptors. nih.gov In contrast, Ro 25-6981 showed no protective effect against kainate-induced toxicity, highlighting its selectivity for the NMDA receptor pathway. nih.govresearchgate.net
Heterologous Expression Systems (e.g., Xenopus Oocytes)
Heterologous expression systems, such as Xenopus oocytes, are invaluable for studying the pharmacology of specific receptor subunit combinations in isolation. By injecting oocytes with cRNAs encoding different NMDA receptor subunits, researchers can create specific receptor subtypes and test the effects of compounds like Ro 25-6981. nih.govnih.govrndsystems.com
This approach has been pivotal in quantifying the selectivity of Ro 25-6981 for NR2B-containing receptors. When NMDA receptor subtypes were expressed in Xenopus oocytes, Ro 25-6981 blocked the subunit combination NR1C/NR2B with an IC50 value of 0.009 µM. nih.govrndsystems.com In stark contrast, its potency at the NR1C/NR2A subunit combination was significantly lower, with an IC50 of 52 µM. nih.govrndsystems.com This represents a selectivity of over 5000-fold for NR2B over NR2A subunits, a key finding that underpins its use as a specific pharmacological tool. nih.gov These experiments also revealed that, similar to its structural analog ifenprodil, Ro 25-6981 blocks NMDA receptor subtypes in an activity-dependent manner. nih.gov
Biochemical Analysis of Protein Expression and Phosphorylation (e.g., Western Blotting, Immunoprecipitation)
Biochemical techniques like Western blotting are used to investigate the downstream signaling pathways affected by Ro 25-6981. These studies measure changes in the expression levels and phosphorylation status of key intracellular proteins following treatment with the compound.
For example, in a study investigating the antidepressant-like effects of Ro 25-6981 in a zinc-deficient rat model, Western blot analysis of the prefrontal cortex showed that the compound increased the phosphorylation of p70S6 kinase (p70S6K) and extracellular signal-regulated kinase (ERK). mdpi.com In another context, Western blotting was used to show that intrathecal administration of Ro 25-6981 in a rat model of incisional pain decreased the elevated levels of tyrosine phosphorylation of the NR2B subunit in the spinal dorsal horn. invivochem.com Furthermore, in a model of neuropathic pain, Ro 25-6981 was found to inhibit the upregulation of postsynaptic density protein 95 (PSD-95) in the spinal dorsal horn, as measured by Western blotting. nih.gov In cultured retinal pigment epithelial cells, Ro 25-6981 treatment led to an increase in the autophagy marker LC3-II and a decrease in p62, indicating autophagy activation. mdpi.com These biochemical analyses provide crucial insights into the molecular mechanisms that mediate the physiological and behavioral effects of Ro 25-6981.
Morphological Analysis (e.g., Dendritic Spine Density via Golgi-Cox Staining)
Golgi-Cox staining is a classic histological technique that allows for the visualization of the complete morphology of a small percentage of neurons, including their dendritic branches and spines. plos.org This method has been applied to study the effects of Ro 25-6981 on neuronal structure, particularly on dendritic spine density, which is a key correlate of synaptic connectivity and plasticity.
In a study examining the effects of Ro 25-6981 in a zinc-deficiency model in rats, Golgi-Cox staining was used to analyze the density of dendritic spines in the cingulate (Cg3) and infralimbic (IL) cortices. mdpi.com The results indicated that a single administration of Ro 25-6981 increased the density of dendritic spines in the Cg3 and IL cortices of control rats. mdpi.comresearchgate.net While a statistically significant effect was not observed in the zinc-deficient group, there was a clear trend towards an increase in spine density following Ro 25-6981 treatment. mdpi.com Another study showed that intra-caudate and putamen infusion of Ro 25-6981 prevented a nicotine-induced decrease in mushroom/branched dendritic spines, while restoring an increase in thin/filopodia-type spines. nih.gov These morphological analyses suggest that Ro 25-6981 can modulate synaptic structure, which may contribute to its observed effects on behavior and neuronal function. mdpi.comnih.gov
In Vivo Experimental Paradigms
In vivo research has been fundamental to understanding the physiological and potential therapeutic effects of Ro 25-6981, a selective antagonist for NMDA receptors containing the NR2B subunit. These studies, employing various animal models and advanced neurochemical and imaging techniques, have provided critical insights into the compound's mechanism of action within a living biological system.
A variety of animal species have been utilized to investigate the effects of Ro 25-6981 across different neurological and psychiatric disease models.
Rats: The rat has been a predominant model in Ro 25-6981 research. Studies have used rats to explore its anti-parkinsonian activity, particularly in 6-hydroxydopamine (6-OHDA)-lesioned models, where the compound induced contraversive rotations and potentiated the effects of levodopa (B1675098) and dopamine (B1211576) receptor agonists nih.gov. Other research in rats has demonstrated age- and activation-dependent anticonvulsant actions in early postnatal development medchemexpress.com. The role of Ro 25-6981 in modulating nicotine-stimulated locomotor activity and neurotransmitter release has also been extensively studied in rats nih.gov. Furthermore, rat models have been used to show significant analgesic effects of the compound on incision pain and its ability to attenuate postoperative hyperalgesia medchemexpress.com. In infantile rats, Ro 25-6981 was effective against pentylenetetrazol (PTZ)-induced seizures, specifically suppressing the tonic phase of generalized tonic-clonic seizures, an effect not observed in juvenile rats mdpi.com.
Common Marmosets: To assess its effects in a primate model of Parkinson's disease, Ro 25-6981 was studied in 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (MPTP)-treated common marmosets. The compound was observed to reverse parkinsonian symptoms and enhance the therapeutic action of levodopa in this model nih.gov.
Mice: Mouse models have been employed in studies investigating the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on behavioral despair. Research has noted that Ro 25-6981, among other GluN2B antagonists, can reduce immobility time in behavioral tests like the Forced Swim Test (FST) and Tail Suspension Test (TST) nih.gov.
Table 1: Summary of Ro 25-6981 Research in Animal Models
| Animal Model | Research Focus | Key Findings | Citations |
|---|---|---|---|
| Rats | Parkinson's Disease (6-OHDA model) | Induced contraversive rotations; potentiated levodopa and dopamine agonists. | nih.gov |
| Epilepsy (PTZ model) | Exhibited age-dependent anticonvulsant effects in infantile rats. | medchemexpress.commdpi.com | |
| Nicotine Interaction | Potentiated nicotine-stimulated locomotor activity and dopamine release. | nih.gov | |
| Pain | Showed significant analgesic effects and attenuated hyperalgesia. | medchemexpress.com | |
| Common Marmosets | Parkinson's Disease (MPTP model) | Reversed parkinsonian symptoms and potentiated levodopa. | nih.gov |
| Mice | Behavioral Despair | Reduced immobility time in the Forced Swim Test and Tail Suspension Test. | nih.gov |
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This methodology has been applied to elucidate the impact of Ro 25-6981 on neurochemical systems.
One key study investigated the effect of Ro 25-6981 on nicotine-induced dopamine (DA) release in the nucleus accumbens (NAcc) of rats, a critical brain region involved in reward and reinforcement nih.gov. The findings from this research demonstrated that while Ro 25-6981 administered alone had no effect on basal DA release, it significantly potentiated the increase in DA release caused by nicotine nih.govki.se. This suggests a modulatory role for NR2B-containing NMDA receptors in the mesolimbic dopamine system's response to nicotine nih.gov. These results highlight how NR2B subunit antagonism can interact with and amplify the neurochemical effects of other psychoactive substances nih.gov.
Table 2: Microdialysis Findings for Ro 25-6981
| Brain Region | Neurotransmitter Measured | Experimental Condition | Effect of Ro 25-6981 | Citations |
|---|---|---|---|---|
| Nucleus Accumbens (NAcc) | Dopamine (DA) | Administered alone | No effect on basal DA release. | nih.gov |
| Nucleus Accumbens (NAcc) | Dopamine (DA) | Pre-treatment before Nicotine | Significantly potentiated nicotine-induced DA release. | nih.govki.se |
Positron Emission Tomography (PET) is a non-invasive neuroimaging technique that allows for the in vivo visualization and quantification of molecular targets, such as receptors, in the brain. In the context of Ro 25-6981 research, PET has been instrumental, not as a direct imaging agent, but as a reference compound to validate the specificity of novel radioligands targeting the NR2B subunit.
Several PET studies have used Ro 25-6981 in blocking and displacement experiments to confirm that new radiotracers are binding specifically to NR2B-containing NMDA receptors acs.org. For instance, the specific binding of the candidate PET radioligand ¹¹C-(S)-NR2B-SMe was confirmed through pre-blocking experiments where administration of Ro 25-6981 led to a dose-dependent reduction in the radioligand's retention in the rat brain snmjournals.orgnih.gov. Similarly, Ro 25-6981 has been used to demonstrate the in vivo specificity of other potential NR2B radioligands, such as [¹¹C]Me-NB1 acs.org.
These studies typically involve a baseline PET scan with the radioligand alone, followed by a second scan where Ro 25-6981 is administered beforehand (pre-blocking) or during the scan (displacement). A significant reduction in the radiotracer's signal in NR2B-rich brain regions after Ro 25-6981 administration confirms the tracer's specific binding to the intended target snmjournals.orgnih.gov. This methodological approach is crucial for the development and validation of new tools for imaging the glutamatergic system in both health and disease radiologykey.com.
Table 3: Use of Ro 25-6981 in PET Radioligand Validation
| PET Radioligand | Experimental Paradigm | Role of Ro 25-6981 | Outcome | Citations |
|---|---|---|---|---|
| ¹¹C-(S)-NR2B-SMe | Pre-blocking study in rats | Competitive antagonist | Dose-dependently pre-blocked whole-brain radioactivity retention, confirming specific binding of the radioligand to NR2B. | snmjournals.orgnih.gov |
| ¹¹C-Me-NB1 | In vitro and in vivo blocking studies in rats | Competitive antagonist | Blocked the binding of the radioligand, confirming its specificity for the NR2B N-terminal domain. | acs.org |
| [¹¹C]GMOM | Pre-treatment study in rats | NR2B-selective modulator | Led to a moderate and uniform decrease of radioligand uptake across brain regions. | radiologykey.com |
Future Research Directions and Unresolved Questions in Ro 25 6981 Hydrochloride Studies
Elucidating Differential Roles of N-Methyl-D-Aspartate Receptor Subtypes in Specific Neural Circuits
A primary area for future investigation is to unravel the distinct roles of NMDA receptor subtypes within specific neural circuits. Ro 25-6981's high selectivity for GluN2B-containing receptors makes it an invaluable tool for this purpose. nih.gov While it's known that GluN2B subunits are critical for certain forms of synaptic plasticity, their precise contribution to the function of various brain regions is not fully understood. researchgate.netcaldic.com
Future studies should aim to:
Map GluN2B's influence on circuit-specific plasticity: Research has shown that Ro 25-6981 can impact synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), differently across brain regions like the hippocampus and prefrontal cortex. researchgate.netcaldic.comresearchgate.net Further investigation is needed to understand how these effects translate to the complex information processing within these circuits.
Clarify the function of extrasynaptic GluN2B receptors: A significant portion of GluN2B-containing NMDA receptors are located outside the synapse. jneurosci.orgpnas.org The specific roles of these extrasynaptic receptors in both normal brain function and in pathological conditions remain a key area for exploration. The use of Ro 25-6981 can help differentiate the contributions of synaptic versus extrasynaptic GluN2B signaling. jneurosci.org
| Research Focus | Brain Region | Key Question |
| Synaptic Plasticity | Hippocampus | How does Ro 25-6981 differentially affect LTP and LTD in hippocampal subfields? caldic.com |
| Excitatory/Inhibitory Balance | Prefrontal Cortex | What is the impact of GluN2B antagonism by Ro 25-6981 on the firing patterns of pyramidal neurons and interneurons? researchgate.net |
| Extrasynaptic Signaling | Striatum | Do extrasynaptic GluN2B receptors, sensitive to Ro 25-6981, play a primary role in modulating dopamine (B1211576) release? |
Understanding Long-Term Effects and Adaptive Neurobiological Changes
The long-term consequences of administering Ro 25-6981 are not yet fully elucidated. Chronic blockade of GluN2B-containing NMDA receptors could lead to adaptive changes in the brain, and understanding these neurobiological adaptations is critical.
Unresolved questions include:
Compensatory changes in other NMDA receptor subunits: Does long-term treatment with Ro 25-6981 lead to an upregulation or altered function of other NMDA receptor subunits, such as GluN2A?
Impact on neurodevelopment: Given the dynamic expression of GluN2B during brain development, early and prolonged exposure to Ro 25-6981 could have lasting effects on neural circuit formation and function. nih.govmdpi.com While some studies suggest it may be safe in certain developmental windows, more comprehensive research is needed. nih.govmdpi.com
Lasting effects on synaptic structure: Chronic administration of Ro 25-6981 may induce persistent changes in dendritic spine morphology and synaptic density. Investigating these potential structural alterations is essential.
Exploring Novel Intracellular Signaling Pathways and Molecular Targets
The intracellular signaling cascades initiated by the activation of GluN2B-containing NMDA receptors are complex and not fully mapped. Ro 25-6981 provides a means to dissect these pathways.
Future research should focus on:
Identifying downstream effectors: Beyond the well-established pathways, there may be novel molecular targets and signaling proteins that are specifically modulated by GluN2B activity. Proteomic and phosphoproteomic approaches could be employed to identify these targets following Ro 25-6981 treatment.
Investigating protein-protein interactions: The C-terminal tail of the GluN2B subunit interacts with a host of scaffolding and signaling proteins. researchgate.net Research is needed to understand how Ro 25-6981 affects the formation and stability of these protein complexes. nih.gov
Calcium-dependent signaling: GluN2B-containing NMDA receptors are a major source of neuronal calcium influx. nih.gov Further studies are required to delineate the specific calcium-dependent signaling pathways that are preferentially activated by these receptors and how they are affected by Ro 25-6981. nih.gov
| Signaling Pathway | Key Protein | Effect of Ro 25-6981 |
| MAP Kinase Pathway | ERK | Ro 25-6981 can modulate the phosphorylation and activation of ERK. nih.govmdpi.com |
| Calcium-Calmodulin Kinase | CaMKII | The role of Ro 25-6981 in modulating CaMKII activity downstream of GluN2B activation requires further investigation. |
| Tyrosine Phosphatases | STEP | Ro 25-6981 has been shown to affect the activity of STEP, a phosphatase that regulates ERK signaling. nih.gov |
Investigating Interactions with Other Neuromodulatory Systems Beyond Glutamate (B1630785)
The glutamatergic system does not operate in isolation. There is significant crosstalk between NMDA receptors and other neurotransmitter systems.
Areas for further exploration include:
Dopaminergic system interactions: Ro 25-6981 has been shown to modulate dopamine release and the effects of dopaminergic drugs. ki.senih.govnih.gov The precise mechanisms underlying this interaction, particularly in brain regions like the nucleus accumbens and prefrontal cortex, warrant further investigation. ki.senih.gov
Serotonergic and Noradrenergic systems: The interplay between GluN2B receptors and the serotonin and norepinephrine systems is an emerging area of interest, particularly in the context of mood disorders. nih.gov
Cholinergic system modulation: The interaction between nicotinic acetylcholine receptors and NMDA receptors is well-documented. nih.gov How Ro 25-6981 specifically influences this interaction remains to be fully explored.
Refining Targeted Pharmacological Interventions for Specific N-Methyl-D-Aspartate Receptor-Related Dysfunctions
A major goal of Ro 25-6981 research is to inform the development of more precise treatments for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.
Future directions in this area include:
Developing subtype-selective allosteric modulators: While Ro 25-6981 is an antagonist, there is a growing interest in developing positive and negative allosteric modulators that can fine-tune the activity of GluN2B-containing receptors rather than blocking them completely.
Identifying biomarkers for patient stratification: To effectively use GluN2B-targeted therapies, it will be crucial to identify biomarkers that can predict which patients are most likely to respond to such treatments.
Exploring combination therapies: Investigating the potential synergistic effects of Ro 25-6981 or similar compounds with drugs that target other neurotransmitter systems could lead to more effective treatment strategies.
Q & A
Q. What is the molecular mechanism of Ro 25-6981 hydrochloride as an NMDA receptor antagonist, and how can its selectivity for NR2B subunits be experimentally validated?
Ro 25-6981 selectively antagonizes NMDA receptors containing the NR2B subunit (GRIN2B/GRIN2D) by binding to the receptor’s ion channel domain, thereby modulating calcium influx and preventing excitotoxicity . To validate selectivity, researchers should:
Q. How do researchers determine the optimal concentration of this compound for in vitro studies?
Concentration optimization requires dose-response experiments. For example:
- In retinal pigment epithelial cells, 0.1–10 µM Ro 25-6981 reduced A2E-BDP fluorescence intensity in a concentration-dependent manner, with 10 µM showing maximal effect .
- Cell viability assays (e.g., MTT) should accompany functional studies to rule out cytotoxicity at higher concentrations .
Q. What in vitro models are suitable for studying Ro 25-6981’s effects on NMDA receptor activity?
- Primary neurons : Hippocampal or cortical neurons express NR2B-containing NMDA receptors and are ideal for electrophysiological assays .
- Retinal pigment epithelial cells : Used to study autophagy and lipofuscin degradation, where Ro 25-6981 modulates A2E-BDP fluorescence .
Advanced Research Questions
Q. How can this compound be applied in in vivo models of neuropathic pain or synaptic plasticity?
- Spinal nerve ligation (SNL) models : Intrathecal administration of Ro 25-6981 (1–10 mg/kg) reduces NMDA receptor currents in spinal cord neurons, mitigating hyperalgesia .
- Behavioral assays : In morphine-treated rats, co-administration of Ro 25-6981 (10 mg/kg, i.p.) blocked thermal hyperalgesia in the Hargreaves test, requiring pre-treatment 30 minutes before nociceptive testing .
Q. How do researchers address contradictory data on Ro 25-6981’s effects across different experimental systems?
- Context-dependent activity : In SNL models, Ro 25-6981 increased NMDA currents in injured neurons but reduced them in sham controls, highlighting the need to account for pathological state and receptor subunit composition .
- Species-specific differences : Rodent vs. human NMDA receptor isoforms may exhibit varying sensitivity; cross-validate findings using human-derived cell lines or transgenic models .
Q. What experimental strategies are used to study Ro 25-6981’s synergy with other NMDA-targeting drugs?
- Combination with opioids : In morphine-induced hyperalgesia, Ro 25-6981 (10 mg/kg) enhanced morphine’s anti-nociceptive effects. Experimental design should include:
- Dose-response matrices for both drugs.
- Statistical interaction analysis (e.g., two-way ANOVA) to confirm synergy .
Q. How can electrophysiological techniques quantify Ro 25-6981’s modulation of NMDA receptor kinetics?
- Voltage-clamp recordings : Measure NMDA receptor currents before and after Ro 25-6981 application in HEK293 cells expressing recombinant NR1/NR2B receptors.
- Use-dependent blockade : Pre-apply glutamate/glycine to activate receptors, then assess Ro 25-6981’s inhibition kinetics (IC₅₀ ~30 nM for NR2B) .
Q. What protocols ensure reproducibility in behavioral studies involving Ro 25-6981?
- Fear conditioning : Administer 3–10 mg/kg Ro 25-6981 (i.p.) 30 minutes pre-training to impair fear memory consolidation.
- Controls : Include vehicle-treated cohorts and baseline freezing measurements to isolate drug effects .
Q. How do molecular dynamics simulations inform Ro 25-6981’s binding affinity to NMDA receptors?
Q. What are the limitations of Ro 25-6981 in studying NMDA receptor subunit-specific contributions to disease?
- Off-target effects : At high concentrations (>10 µM), Ro 25-6981 may inhibit non-NMDA receptors (e.g., AMPA).
- Compensatory mechanisms : Chronic NR2B blockade may upregulate other NMDA subunits; combine with genetic knockdown (e.g., siRNA) for specificity .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
